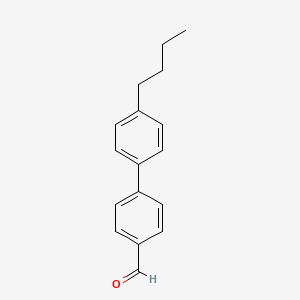

4-(4-n-Butylphenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-butylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYLCFMLLLYPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Biphenyl Derivatives in Organic Synthesis and Materials Science

Biphenyl (B1667301) derivatives are a cornerstone of modern organic chemistry and materials science, prized for their rigid, planar structure which imparts valuable electronic and physical properties to a wide array of materials. nih.govnih.gov These compounds consist of two phenyl rings linked by a single bond, a framework that can be readily functionalized to tune their characteristics for specific applications. nih.gov

In the realm of organic synthesis, the biphenyl unit is a key structural motif in many pharmaceuticals and biologically active compounds. The synthesis of unsymmetrical biphenyls, in particular, is an active area of research, with methods like the Suzuki and Stille cross-coupling reactions providing versatile routes to these complex molecules. nih.gov These reactions allow for the controlled construction of biphenyls with diverse substituents, which is crucial for developing new therapeutic agents. nih.gov

The applications of biphenyl derivatives extend into the field of materials science, where they are integral components in the creation of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The rigid nature of the biphenyl scaffold contributes to the thermal stability and desirable optical properties of these materials.

The Aldehyde Moiety: a Gateway to Chemical Reactivity and Derivatization

The aldehyde functional group (-CHO) present in 4-(4-n-Butylphenyl)benzaldehyde is a hub of chemical reactivity, making it a valuable handle for a multitude of chemical transformations. noaa.govncert.nic.in The polarity of the carbonyl group (C=O), with the carbon atom being electrophilic and the oxygen atom being nucleophilic, is central to its reactivity. ncert.nic.in

This inherent polarity allows aldehydes to readily undergo nucleophilic addition reactions, a fundamental process in organic synthesis. ncert.nic.in A wide range of nucleophiles, including organometallic reagents (like Grignard and organolithium reagents), amines, and alcohols, can attack the carbonyl carbon, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is essential for building molecular complexity from simpler precursors.

Furthermore, the aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization. The protons on the carbon adjacent to the carbonyl group (the α-carbon) also exhibit acidity, enabling reactions such as aldol (B89426) condensations, which are powerful tools for forming new carbon-carbon bonds. ncert.nic.in

Research Directions for Arylbenzaldehydes

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Suzuki-Miyaura Cross-Coupling of Halogenated Benzaldehydes with Butylphenylboronic Acids

A primary and widely utilized method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated benzaldehyde (B42025), such as 4-bromobenzaldehyde (B125591), with 4-n-butylphenylboronic acid in the presence of a palladium catalyst and a base. orgsyn.org The general scheme for this reaction is as follows:

Reaction Scheme:

This method is favored for its high efficiency and the commercial availability of the starting materials. nih.gov A modified Suzuki coupling procedure that is scalable and efficient involves the in-situ generation of the active palladium(0) catalyst from palladium acetate (B1210297) and triphenylphosphine, eliminating the need for more sensitive and expensive catalysts. orgsyn.org This approach also minimizes the formation of homocoupled byproducts. orgsyn.org

A typical procedure involves dissolving 4-bromobenzaldehyde and 4-n-butylphenylboronic acid in a solvent like 1-propanol. A palladium source, such as palladium acetate, and a ligand, like triphenylphosphine, are added, followed by an aqueous base solution (e.g., sodium carbonate). The mixture is then heated to reflux. orgsyn.org After the reaction is complete, the product is typically isolated through extraction and can be purified by recrystallization or chromatography. orgsyn.org

Investigation of Ligand Effects and Reaction Conditions in Cross-Coupling

The efficiency and scope of the Suzuki-Miyaura cross-coupling are significantly influenced by the choice of ligand and reaction conditions. Bulky and electron-rich phosphine (B1218219) ligands are widely used and have proven to be effective in a variety of cross-coupling reactions. nih.gov The use of dialkylbiaryl phosphine ligands, for instance, has expanded the utility of the Suzuki-Miyaura coupling to include less reactive aryl chlorides and sterically hindered substrates. nih.gov

The development of novel chiral phosphine ligands has enabled enantioselective Suzuki-Miyaura reactions, which are crucial for the synthesis of axially chiral biaryls. researchgate.netnih.gov While palladium has been the traditional catalyst, other metals like nickel, copper, and iron are being explored to reduce costs and improve sustainability. rsc.org Nickel-catalyzed Suzuki-Miyaura couplings, for example, have been successfully carried out in greener solvents like alcohols. nih.govchemrxiv.orgchemrxiv.org

The choice of base and solvent also plays a critical role. While inorganic bases like sodium carbonate and potassium phosphate (B84403) are common, the reaction can also be performed under various conditions to optimize yield and selectivity. orgsyn.orgchemrxiv.org The development of catalyst systems that are effective at room temperature and with low catalyst loadings is an ongoing area of research. nih.gov

Interactive Data Table: Ligand Effects in Suzuki-Miyaura Coupling

| Ligand | Catalyst | Substrate Scope | Key Advantages |

| Triphenylphosphine | Palladium(II) acetate | Good for aryl bromides and iodides | Readily available, cost-effective |

| SPhos | Palladium-based | Broad, including aryl chlorides and hindered substrates | High reactivity, allows for low catalyst loading |

| CataXCium A Pd G3 | Palladium-based | Effective for ortho-substituted anilines | High efficiency for challenging substrates |

| N-Bn-Xiao-Phos | Nickel(II) bis(1,5-cyclooctadiene) | Biaryl atropisomers | High enantioselectivity |

Grignard Reagent-Mediated Syntheses

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. aroonchande.com In the context of synthesizing this compound, a Grignard reagent can be prepared from a halogenated precursor and then reacted with a suitable electrophile.

One possible route involves the formation of a Grignard reagent from 4-bromo-n-butylbenzene. This organomagnesium compound can then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. walisongo.ac.id The initial product is an intermediate that is subsequently hydrolyzed to yield the final aldehyde. walisongo.ac.id

Reaction Scheme:

4-Bromo-n-butylbenzene + Mg --(anhydrous ether)--> 4-n-Butylphenylmagnesium bromide

4-n-Butylphenylmagnesium bromide + DMF --> Intermediate --(H₃O⁺)--> this compound

It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water. libretexts.org A common side reaction is the formation of biphenyl (B1667301) derivatives through the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org

Formylation Reactions on Biphenyl Substrates

An alternative synthetic strategy involves first constructing the biphenyl scaffold and then introducing the aldehyde group in a subsequent step. Starting with 4-n-butylbiphenyl, several formylation methods can be employed.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The electron-donating n-butyl group on the biphenyl ring activates it towards electrophilic substitution, directing the formylation to the para position of the unsubstituted phenyl ring.

Reaction Scheme:

4-n-Butylbiphenyl + Vilsmeier Reagent (DMF/POCl₃) --> Intermediate --(H₂O)--> this compound

The Vilsmeier-Haack reaction is generally effective for substrates that are more reactive than benzene. wikipedia.org Other formylation techniques include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst, and Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid. commonorganicchemistry.com Lithiation of the biphenyl substrate followed by quenching with DMF is another viable method. commonorganicchemistry.com

Other Advanced Synthetic Pathways (e.g., aldol (B89426) condensation for related structures)

While not a direct synthesis of this compound, the aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize related structures, such as α,β-unsaturated aldehydes and ketones. magritek.com For instance, a crossed-aldol condensation between an appropriate benzaldehyde and an aldehyde or ketone can lead to precursors that could potentially be converted to the target molecule.

The industrial synthesis of Lilial (B1675391)®, a fragrance ingredient, involves the crossed-aldol condensation of 4-tert-butylbenzaldehyde (B1265539) with propanal. psu.eduresearchgate.net This highlights the utility of aldol-type reactions in constructing complex aromatic aldehydes. Although this specific example yields a different final product, the underlying principle of forming a new carbon-carbon bond adjacent to an aromatic ring is relevant.

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. indianchemicalsociety.comnih.gov In the context of synthesizing this compound, several aspects of green chemistry can be considered.

For the Suzuki-Miyaura reaction, green approaches include the use of water as a solvent, employing phase-transfer catalysts to facilitate reactions in aqueous media, and using more environmentally benign and recyclable catalysts. indianchemicalsociety.com The development of nickel-catalyzed couplings in green solvents like alcohols is a significant step in this direction. nih.gov

Solvent-free reactions, where the reactants are ground together, often with a solid support or catalyst, represent another green alternative. rsc.org Microwave-assisted synthesis can also be considered a green technique as it often leads to shorter reaction times, reduced energy consumption, and higher yields. mdpi.com

The Vilsmeier-Haack reaction has also been explored under solvent-free conditions, for example, by grinding the reactants in a mortar and pestle, which can lead to improved yields and significantly shorter reaction times compared to solution-phase reactions. ajrconline.org The use of biocatalysis, employing enzymes to carry out specific transformations, is another promising green approach in organic synthesis. mdpi.com

Carbonyl Group Transformations

The aldehyde group in this compound is a focal point for a variety of chemical reactions, including nucleophilic additions and condensation reactions. These transformations are fundamental to the synthesis of more complex molecules with applications in materials science and medicinal chemistry.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to produce secondary alcohols. Similarly, the addition of cyanide, followed by hydrolysis, yields α-hydroxy acids.

Condensation Reactions for Schiff Base Formation and Extended Conjugation

Condensation reactions of this compound with primary amines lead to the formation of Schiff bases, also known as imines. nih.govijmcmed.org These reactions typically proceed via the initial formation of an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. nih.govijmcmed.org The formation of Schiff bases is a versatile method for creating molecules with extended π-conjugation, which are of interest for their potential optical and electronic properties.

The reaction to form a Schiff base from an aldehyde and a primary amine is a reversible process. mdpi.com To drive the reaction towards the product, water, a byproduct, is often removed. mdpi.com The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, followed by a proton transfer and subsequent elimination of water. nih.govijmcmed.org

Table 1: Examples of Schiff Base Synthesis from Benzaldehyde Derivatives

| Aldehyde Reactant | Amine Reactant | Product | Notes |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Synthesized in hot absolute ethanol (B145695) with glacial acetic acid. nih.govijmcmed.org |

| Benzaldehyde | n-Butylamine | n-Butyl-1-phenylmethanimine | Reaction equilibrium can be shifted by removing water via pervaporation. mdpi.com |

| 4-Chlorobenzaldehyde | 2-Amino-4-(p-ethoxyphenyl)oxazole | Schiff base ligand | Used for the synthesis of 3d transition metal complexes. researchgate.net |

| 4-tert-Butylbenzaldehyde | 4-tert-Butylaniline | Imine | Reaction carried out on-chip and detected in real-time by MALDI. sigmaaldrich.comchemicalbook.com |

Aldol Condensation Reactions and Related Enolate Chemistry

Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be utilized with this compound. In a crossed aldol condensation, an enolate, typically from a ketone or another aldehyde with α-hydrogens, attacks the carbonyl carbon of this compound. researchgate.netchemicalforums.com Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in this reaction, preventing self-condensation. chemicalforums.com

The reaction is typically base-catalyzed, with the base abstracting an α-hydrogen from the enolizable carbonyl compound to form the nucleophilic enolate. chemicalforums.com This enolate then adds to the aldehyde, and the resulting aldol addition product can subsequently undergo dehydration to form a conjugated α,β-unsaturated carbonyl compound. researchgate.netchemicalforums.com This dehydration is often promoted by heat.

For example, the aldol condensation of a 4-alkylbenzaldehyde with propanal, followed by hydrogenation, is a known route to synthesize fragrances. researchgate.net Similarly, the condensation of 4-tert-butylbenzaldehyde with propanal or acetaldehyde, followed by hydrogenation, yields the fragrance compounds lilial and bourgeonal, respectively. wikipedia.orggoogle.com

Table 2: Aldol Condensation Reactions Involving Benzaldehyde Derivatives

| Aldehyde Reactant | Enolizable Reactant | Product Type | Application/Significance |

| 4-Alkylbenzaldehyde | Propanal | α,β-Unsaturated aldehyde | Intermediate for fragrance compounds. researchgate.net |

| 4-tert-Butylbenzaldehyde | Propionaldehyde | α,β-Unsaturated aldehyde | Precursor to the fragrance Lilial. wikipedia.orggoogle.com |

| 4-tert-Butylbenzaldehyde | Acetaldehyde | α,β-Unsaturated aldehyde | Precursor to the fragrance Bourgeonal. wikipedia.org |

| p-Chlorobenzaldehyde | 4-tert-Butylcyclohexanone | α,β-Unsaturated ketone | Synthesis of 4-tert-butyl-2,6-bis-(4-chloro-benzylidene)-cyclohexanone. chegg.com |

| Benzaldehyde | 4-tert-Butylcyclohexanone | α,β-Unsaturated ketone | Example of a crossed aldol condensation. chemicalforums.comchegg.com |

Aromatic Substitution Reactions on the Biphenyl Core

The biphenyl core of this compound consists of two phenyl rings. The reactivity of these rings towards electrophilic aromatic substitution is influenced by the existing substituents: the n-butyl group and the formyl group. The n-butyl group is an activating, ortho-, para-directing group, while the formyl group is a deactivating, meta-directing group.

Electrophilic substitution reactions, such as nitration or halogenation, will preferentially occur on the n-butyl-substituted ring at the positions ortho to the n-butyl group, as the para position is blocked. The other phenyl ring is deactivated by the aldehyde group.

Catalytic Transformations Involving the Biphenyl-Aldehyde Scaffold

The this compound scaffold is amenable to various catalytic transformations. The aldehyde group can be catalytically reduced to an alcohol or oxidized to a carboxylic acid.

Furthermore, catalytic decarbonylation represents a less common but synthetically useful transformation. researchgate.net For instance, palladium-functionalized hydrotalcites have been investigated for the decarbonylation of biomass-derived aldehydes. researchgate.net This process removes the carbonyl group, leading to the formation of the corresponding biphenyl derivative.

The biphenyl-aldehyde structure can also serve as a ligand in transition metal catalysis or as a substrate in catalytic C-H activation/functionalization reactions, allowing for the introduction of new functional groups at specific positions on the aromatic rings.

Advanced Spectroscopic Characterization Methodologies for 4 4 N Butylphenyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. In 4-(4-n-butylphenyl)benzaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.

The aldehydic proton (-CHO) characteristically appears as a singlet at a downfield chemical shift, typically around 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons of the two phenyl rings resonate in the range of 7.3 to 8.0 ppm. These signals often appear as complex multiplets due to spin-spin coupling between adjacent protons. The protons of the n-butyl group appear in the upfield region of the spectrum. The terminal methyl (CH₃) group typically shows a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the phenyl ring and each other exhibit multiplets.

Derivatives of this compound show predictable changes in their ¹H NMR spectra. For instance, the introduction of an electron-withdrawing group on one of the phenyl rings would cause a downfield shift of the aromatic proton signals on that ring. Conversely, an electron-donating group would result in an upfield shift.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | ~10.0 | Singlet |

| Aromatic H | ~7.3 - 8.0 | Multiplet |

| Methylene H (adjacent to phenyl) | ~2.7 | Triplet |

| Methylene H (internal) | ~1.4 - 1.7 | Multiplet |

| Methyl H | ~0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, typically in the range of 190-193 ppm. docbrown.info The aromatic carbons resonate between 125 and 150 ppm. The carbon atoms of the n-butyl group appear in the upfield region, generally between 13 and 36 ppm. The specific chemical shifts can help in assigning each carbon atom within the biphenyl (B1667301) and butyl moieties.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~192 |

| Aromatic C (quaternary) | ~135 - 148 |

| Aromatic C-H | ~127 - 131 |

| Methylene C (adjacent to phenyl) | ~35 |

| Methylene C (internal) | ~22, ~33 |

| Methyl C | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While one-dimensional NMR provides information about the chemical environments of protons and carbons, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within the n-butyl chain and between neighboring aromatic protons, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is invaluable for unambiguously assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~2.7 ppm would show a correlation to the carbon signal at ~35 ppm, confirming the assignment of the methylene group attached to the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This long-range correlation is powerful for piecing together the entire molecular structure. For instance, the aldehydic proton at ~10.0 ppm would show an HMBC correlation to the quaternary aromatic carbon to which the aldehyde group is attached, as well as to the ortho aromatic carbons, thus confirming the connectivity of the aldehyde group to the phenyl ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands.

A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C-H stretching vibrations of the n-butyl group appear in the region of 2850-2960 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds can also provide information about the substitution pattern of the phenyl rings.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light.

For non-polar bonds and symmetric vibrations, Raman spectroscopy often provides stronger and more distinct signals than FT-IR. In the case of this compound, the C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. The symmetric C-H stretching of the alkyl chain and the vibrations of the biphenyl backbone can also be effectively analyzed. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. conicet.gov.ar

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact molecular mass. This technique distinguishes the target compound from others with the same nominal mass but different elemental compositions. The exact mass of a related compound, 4-butylbenzaldehyde, has been determined to be 162.104465066 Da. nih.gov For 4-tert-butylbenzaldehyde (B1265539), a structural isomer, the computed exact mass is also 162.104465066 Da. nih.gov These values are calculated based on the most abundant isotopes of each element and serve as a critical reference point for experimental verification.

Table 1: Computed Exact Mass Data

| Compound | Computed Exact Mass (Da) | Source |

|---|---|---|

| 4-Butylbenzaldehyde | 162.104465066 | nih.gov |

| 4-tert-Butylbenzaldehyde | 162.104465066 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable hybrid technique for separating and identifying individual components within a mixture, making it ideal for purity assessment and the analysis of reaction products. In the context of this compound, GC-MS can effectively separate the main compound from any starting materials, byproducts, or impurities.

The NIST Mass Spectrometry Data Center provides reference spectra for isomers like 4-butylbenzaldehyde, which aids in its identification in complex mixtures. nih.gov GC-MS has been widely used for the analysis of various aldehydes and other compounds in diverse matrices, such as cosmetics, demonstrating its robustness for detecting and quantifying multiple substances simultaneously. nih.gov For instance, methods have been developed for the qualitative and quantitative detection of various compounds in cosmetic products, with detection limits in the microgram per kilogram range. nih.gov This highlights the sensitivity and utility of GC-MS for ensuring the purity of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules, which are critical for applications in materials science and optoelectronics.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. For benzaldehyde (B42025) derivatives, the UV-Vis spectrum typically displays characteristic absorption bands. For example, the UV spectrum of benzaldehyde shows a maximum absorption (λmax) at 248 nm, which is attributed to the π → π* transition of the aromatic ring. researchgate.net Another band corresponding to the n-π* transition of the carbonyl group is also observed. researchgate.net

In a study involving the reaction of an iron(III)-iodosylbenzene complex with benzaldehyde, UV-Vis spectroscopy was used to monitor the reaction progress by observing changes in the spectral features over time. researchgate.net Similarly, the UV-Vis spectrum of 4-phenyl-benzaldehyde has been studied to understand intermolecular interactions. nih.gov The absorption characteristics of this compound are expected to be influenced by the biphenyl system, likely resulting in a bathochromic (red) shift of the absorption maxima compared to simple benzaldehydes.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is particularly valuable for characterizing materials for applications in organic light-emitting diodes (OLEDs). Derivatives of this compound, particularly those with extended conjugation, can exhibit interesting emissive properties.

For example, a derivative of 4-tert-butylphenyl benzenamine has been used as a blue-emitting material in OLEDs, demonstrating a luminous efficiency of 3.11 cd/A. researchgate.net The study of such derivatives provides a basis for understanding the potential photoluminescent behavior of this compound and its related compounds in various applications. The emission properties are highly dependent on the molecular structure and the surrounding environment.

X-ray Diffraction Techniques (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This information is fundamental to understanding a compound's physical properties and how its molecules pack in the solid state.

For 4-phenyl-benzaldehyde, a single-crystal X-ray diffraction study revealed the presence of dimers linked by C-H···O hydrogen bonds. nih.gov The crystal structure of other related benzaldehyde derivatives, such as 4-(4-methoxyphenoxy)benzaldehyde, has also been determined, showing weak C—H⋯O and C—H⋯π interactions that influence the supramolecular assembly. researchgate.net In the case of (E)-4-(4-tert-butylphenyl)but-3-en-2-one, a derivative of 4-tert-butylbenzaldehyde, X-ray diffraction showed that C—H···O hydrogen bonds form inversion dimers. yu.edu.jo

Computational Chemistry and Theoretical Investigations of 4 4 N Butylphenyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's electronic and geometric properties.

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.org It is a widely applied ab initio approach for modeling the ground-state properties of molecules. researchgate.net DFT calculations are frequently employed to determine the optimized molecular geometry, where the molecule resides in its lowest energy state. rasayanjournal.co.inresearchgate.net For 4-(4-n-butylphenyl)benzaldehyde, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netconicet.gov.ar

The optimized geometry of biphenyl (B1667301) derivatives is of particular interest due to the torsional angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-hydrogens and the electronic stabilization of a planar conformation that maximizes π-conjugation. In the solid state, crystal packing forces can significantly influence this dihedral angle. researchgate.net Periodic DFT calculations, which account for the crystalline environment, can provide a more accurate representation of the geometry in the solid phase compared to calculations on an isolated molecule. researchgate.netmdpi.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | Data not available | ||

| C=O | Data not available | ||

| Phenyl-Phenyl | Data not available | ||

| Aldehyde-Phenyl | Data not available | ||

| n-Butyl-Phenyl | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital that is vacant of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting a molecule's chemical reactivity and stability. wuxiapptec.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack within the molecule. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to chemical reactions. The aldehyde group, being electron-withdrawing, is expected to influence the electron density distribution and the energies of the frontier orbitals.

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)

| Parameter | Energy (eV) |

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To investigate the properties of electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.nettue.nl TD-DFT is a powerful tool for simulating electronic absorption and emission spectra by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.netresearchgate.net This allows for a direct comparison with experimental UV-Vis spectroscopy.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can also provide insights into the nature of the electronic transitions, for instance, whether they are localized on one of the phenyl rings or involve charge transfer across the biphenyl system. The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). researchgate.netajchem-a.com Furthermore, TD-DFT can be used to calculate excited-state forces, which are essential for understanding the geometry and dynamics of the molecule following photoexcitation. chemrxiv.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for conformational analysis, exploring the different spatial arrangements a molecule can adopt and their relative energies. researchgate.netchemrxiv.org For a flexible molecule like this compound, which has rotational freedom around the inter-ring C-C bond and within the n-butyl chain, MD simulations can map out the potential energy surface and identify the most stable conformers. researchgate.netmdpi.com

Advanced Computational Analyses

Beyond the fundamental calculations of structure and reactivity, more advanced computational techniques can provide a deeper understanding of a molecule's electronic properties and interaction potential.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic species. researchgate.net The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of the molecule. researchgate.net

Different colors on the MEP map represent different values of the electrostatic potential. Typically, regions of negative potential, shown in red, are associated with lone pairs of electrons and are indicative of sites prone to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are associated with atomic nuclei and indicate sites for nucleophilic attack. Intermediate potential regions are often colored green. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles. The distribution of potential across the aromatic rings would also provide insight into their relative reactivity.

Applications of 4 4 N Butylphenyl Benzaldehyde in Advanced Materials Science

Liquid Crystalline Materials Development

The rigid, elongated structure of the biphenyl (B1667301) unit in 4-(4-n-butylphenyl)benzaldehyde makes it an excellent mesogenic core for the design of liquid crystalline materials. The aldehyde functional group provides a convenient site for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse liquid crystalline behaviors.

While this compound itself is not a liquid crystal, its derivatives, particularly Schiff bases (azomethines) formed by the condensation reaction of the aldehyde with various primary amines, are well-known to exhibit liquid crystalline phases. environmentaljournals.orgajbasweb.com The introduction of different terminal groups and lateral substituents to the amine part of the Schiff base allows for the fine-tuning of the resulting molecule's shape and intermolecular interactions, leading to the induction of various mesophases.

Nematic Phase: This is the least ordered fluid mesophase, characterized by long-range orientational order of the molecules but no positional order. Schiff base derivatives of benzaldehydes often exhibit nematic phases over a broad temperature range. researchgate.net The nematic phase is crucial for applications in displays.

Smectic Phase: In this more ordered phase, the molecules are arranged in layers. Depending on the orientation of the molecules within the layers, different types of smectic phases can be observed, such as the orthogonal Smectic A (SmA) and the tilted Smectic C (SmC) phases. The presence of long alkyl or alkoxy chains on the amine moiety in Schiff bases derived from benzaldehydes can promote the formation of smectic phases. ajbasweb.comnih.gov

Columnar Phase: While less common for rod-like molecules derived from this compound, highly branched or disc-like molecules can self-assemble into columnar structures.

The characterization of these mesophases is typically performed using a combination of techniques, including polarized optical microscopy (POM) to observe the characteristic textures of each phase and differential scanning calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes. environmentaljournals.orgresearchgate.net

Table 1: Representative Mesophase Behavior of Schiff Base Derivatives of Substituted Benzaldehydes

| Derivative Class | Substituent on Amine | Observed Mesophases | Reference |

| Benzylidene-anilines | Alkoxy chains | Nematic, Smectic A | nih.gov |

| Benzylidene-anilines | Cyano group | Smectic A | ajbasweb.com |

| Benzylidene-anilines | Halogens (F, Cl, Br) | Nematic, Smectic A | researchgate.net |

This table provides a generalized overview based on studies of various benzaldehyde (B42025) derivatives, suggesting the likely behavior of derivatives of this compound.

The relationship between the molecular structure of derivatives of this compound and their liquid crystalline properties is a key area of research. Several factors influence the type of mesophase formed and the temperature range over which it is stable:

Length of the Terminal Alkyl Chain: Increasing the length of the flexible alkyl or alkoxy chain on the amine component generally promotes the formation of more ordered smectic phases over nematic phases. nih.gov An "odd-even" effect is often observed, where the transition temperatures alternate as the number of carbon atoms in the chain changes from odd to even.

Nature of the Terminal Group: The polarity and size of the terminal substituent on the aniline (B41778) ring have a significant impact. Strong polar groups like cyano (-CN) or nitro (-NO2) can enhance the thermal stability of the mesophase due to increased dipole-dipole interactions. ajbasweb.com

Lateral Substitution: The introduction of substituents on the sides of the molecular core can disrupt the packing of the molecules, often leading to a decrease in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). However, lateral substituents can also be used to fine-tune other properties like viscosity and dielectric anisotropy.

Liquid crystals derived from biphenyl compounds are fundamental components of modern Liquid Crystal Displays (LCDs). rsc.org While specific data on the direct integration of this compound derivatives is not available, materials with similar structures are crucial for creating the liquid crystal mixtures used in various display modes, such as the twisted nematic (TN) and in-plane switching (IPS) modes.

The key properties of liquid crystals for display applications include:

A broad nematic temperature range, including room temperature.

Appropriate dielectric anisotropy (Δε) for low-voltage switching.

Suitable optical anisotropy (Δn) or birefringence.

Low viscosity for fast switching times.

Derivatives of this compound can be synthesized to possess these properties, making them potential candidates for inclusion in liquid crystal mixtures for displays and other optical devices like smart windows and optical switches.

Organic Semiconductor Research

The π-conjugated biphenyl core of this compound also makes it an attractive starting material for the synthesis of organic semiconductors. These materials are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Organic semiconductors can be classified as p-type (hole-transporting) or n-type (electron-transporting) based on the majority charge carrier. The biphenyl core is known to be a good hole-transporting moiety. The aldehyde group of this compound can be chemically transformed into various functional groups to create molecules with either p-type or n-type character.

For instance, the aldehyde can be converted into an imine or a vinyl group, which can then be used in polymerization reactions or further functionalized to attach electron-donating or electron-withdrawing groups. The choice of these groups determines the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the charge transport properties.

The fabrication of charge transport layers typically involves depositing a thin film of the organic semiconductor onto a substrate. This can be achieved through various methods, including vacuum deposition or solution processing techniques like spin-coating. The morphology and molecular packing within the thin film are critical for efficient charge transport. rsc.orgnih.gov

OFETs: In an OFET, the organic semiconductor layer acts as the channel through which charge carriers move from the source to the drain electrode, modulated by a gate voltage. Materials derived from this compound, if designed to have high charge carrier mobility, could be used as the active layer in OFETs. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio.

OLEDs: An OLED is a light-emitting device composed of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. They recombine in the emissive layer to produce light.

Derivatives of this compound could potentially be used in several layers of an OLED:

Hole Transport Layer (HTL): As mentioned, the biphenyl core is conducive to hole transport.

Emissive Layer (EML): By introducing chromophoric units, derivatives can be made to emit light of a specific color. They can be used as the host material in the emissive layer, doped with a guest emitter. nih.gov

Electron Transport Layer (ETL): By incorporating strong electron-withdrawing groups, it is possible to design n-type materials suitable for the ETL. ossila.com

The development of new organic materials, for which this compound can serve as a key precursor, is crucial for advancing the efficiency, stability, and color purity of OLEDs for displays and solid-state lighting. chemistryviews.orgossila.com

Correlation of Molecular Structure with Electronic Properties (e.g., charge mobility)

The charge mobility in materials incorporating the 4-alkylbiphenyl motif is significantly influenced by the molecular packing and the degree of electronic coupling between adjacent molecules. While direct charge mobility data for pristine this compound is not extensively reported, studies on related liquid crystalline biphenyl dimers offer valuable insights. For instance, liquid crystalline dimers containing 4-propylbiphenyl (B80277) units have demonstrated high hole mobilities, on the order of 10⁻³ cm²V⁻¹s⁻¹. imaging.org This high mobility is attributed to the self-organizing nature of the liquid crystalline phase, which promotes favorable π-π stacking of the biphenyl cores, creating efficient pathways for charge transport.

The introduction of the n-butyl group in this compound can be expected to influence the charge transport properties in several ways. The flexible alkyl chain can affect the intermolecular spacing and the relative orientation of the biphenyl units in the solid state. This can either enhance or hinder charge mobility depending on the resulting molecular arrangement. Theoretical models suggest that temperature-independent mobilities can be achieved in discotic liquid crystals by controlling the fluctuations of the tunneling matrix elements between molecules. mit.edu

In essence, the biphenyl core of this compound provides the fundamental electronic pathway, while the n-butyl group acts as a modulator of the supramolecular organization, thereby influencing the bulk charge mobility of the resulting material.

Fluorescent and Luminescent Material Synthesis

The aldehyde functionality of this compound serves as a versatile anchor point for the synthesis of a wide array of fluorescent and luminescent materials. Through condensation reactions, typically with primary amines, a variety of Schiff base derivatives can be readily prepared, many of which exhibit interesting photophysical properties.

Design and Synthesis of Chromophores and Fluorophores

The synthesis of chromophores and fluorophores from this compound often involves the formation of an azomethine (-CH=N-) linkage through reaction with an appropriate amine-containing molecule. This approach allows for the straightforward creation of extended π-conjugated systems. For example, the condensation of aromatic aldehydes with various anilines is a common strategy to produce Schiff bases with fluorescent properties. jocpr.com While specific examples starting from this compound are not abundant in the cited literature, the general synthetic route is well-established.

A prominent class of fluorophores that can be synthesized using aldehydes are BODIPY (boron-dipyrromethene) dyes. The synthesis typically involves the condensation of the aldehyde with a pyrrole (B145914) derivative, followed by oxidation and complexation with a boron trifluoride etherate. nih.govresearchgate.net The biphenyl group from this compound would be incorporated at the meso-position of the BODIPY core, influencing its photophysical properties.

| Derivative Type | General Synthetic Approach | Potential Influence of this compound |

| Schiff Bases | Condensation with primary amines | The biphenyl core extends the π-conjugation, potentially leading to red-shifted absorption and emission. The n-butyl group enhances solubility. |

| BODIPY Dyes | Condensation with pyrroles followed by oxidation and boron complexation | The 4-(4-n-butylphenyl) group at the meso-position can modulate the quantum yield and emission wavelength. |

Photophysical Property Optimization (e.g., quantum yield, emission wavelength)

The photophysical properties of materials derived from this compound are highly tunable. The emission wavelength and quantum yield can be optimized by judiciously selecting the amine component in Schiff base formation or by modifying the substituents on the pyrrole rings in BODIPY synthesis.

For instance, in Schiff bases, the introduction of electron-donating or electron-withdrawing groups on the aniline ring can significantly alter the intramolecular charge transfer (ICT) character of the molecule, leading to changes in the emission color and intensity. jocpr.com The biphenyl moiety of this compound itself contributes to the extension of the conjugated system, which generally leads to a bathochromic (red) shift in both absorption and emission spectra.

Non-linear Optical (NLO) Material Applications

Organic materials with extended π-conjugated systems are of significant interest for non-linear optical (NLO) applications due to their large third-order optical nonlinearities and fast response times. The biphenyl structure within this compound makes it a promising precursor for the synthesis of NLO-active materials. The aldehyde group provides a convenient handle to incorporate this biphenyl moiety into larger, highly conjugated structures.

Research into the NLO properties of organic materials has shown that molecules with donor-acceptor architectures often exhibit enhanced NLO responses. While this compound itself does not possess a strong intrinsic donor-acceptor character, it can be readily converted into such structures. For example, reaction with an electron-rich amine could lead to a push-pull type molecule with potential for a significant third-order NLO response. The third-order susceptibility (χ⁽³⁾) is a key figure of merit for NLO materials, and values for various organic compounds have been reported to be in the range of 10⁻¹² to 10⁻¹⁰ esu. rochester.edu

The synthesis of tetracyanobutadiene (TCBD) derivatives from alkyne precursors has been shown to yield molecules with significant two-photon absorption, a desirable property for optical limiting applications. scispace.com A similar strategy could be envisioned where a derivative of this compound is used to create a highly conjugated system with strong NLO properties.

Functional Polymer and Dendrimer Synthesis

The bifunctional nature of the biphenyl core combined with the reactive aldehyde group makes this compound a suitable monomer or core molecule for the synthesis of functional polymers and dendrimers.

The aldehyde group can participate in polycondensation reactions. For example, aromatic polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability and mechanical properties. ntu.edu.twresearchgate.net While syntheses typically involve the reaction of diamines with diacid chlorides or dianhydrides, the incorporation of aldehyde-containing monomers can introduce specific functionalities. For instance, a diamine derivative of this compound could be used as a monomer to synthesize polyamides or polyimides with pendent biphenyl groups, which could enhance properties like solubility and processability. ntu.edu.tw

Derivatives and Structural Modification Strategies of 4 4 N Butylphenyl Benzaldehyde

Modification of the Aldehyde Functional Group

The aldehyde group in 4-(4-n-butylphenyl)benzaldehyde is a prime site for chemical reactions, enabling the creation of diverse molecular architectures.

Synthesis of Schiff Base Ligands and Their Metal Complexes

The condensation reaction of this compound with primary amines yields Schiff bases, also known as imines, which are characterized by a carbon-nitrogen double bond (-C=N-). These compounds are of significant interest due to their liquid crystalline properties and their ability to form stable complexes with various metal ions.

Schiff bases derived from substituted benzaldehydes are known to form complexes with transition metals like cobalt, nickel, and copper. ijser.in The formation of these complexes is often confirmed through spectroscopic methods such as IR, UV-Vis, and NMR. ijser.inresearchgate.net For instance, the reaction of a Schiff base with metal chlorides can yield binucleating ligands capable of coordinating with two metal ions. ijser.in The resulting metal complexes have shown potential in various applications, including as catalysts and in materials science.

The synthesis of Schiff bases can be achieved by reacting an aldehyde with an amine in a suitable solvent, often with a few drops of an acid catalyst like glacial acetic acid. nih.gov For example, new Schiff base ligands have been synthesized by condensing 4-nitro benzaldehyde (B42025) with 5-chloro-2-aminobenzoic acid. nih.gov The resulting Schiff bases can then be used to prepare metal complexes.

Conversion to Carboxylic Acids, Esters, and Other Carbonyl Derivatives

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis and opens up avenues for creating a new set of derivatives. For instance, the oxidation of benzaldehyde to benzoic acid can be achieved using various oxidizing agents. mdpi.com

The resulting carboxylic acid can then be converted into esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com A variety of alcohols can be used, leading to a diverse range of esters with different alkyl or aryl groups. researchgate.net For example, n-butyl esters of various carboxylic acids have been synthesized using this method. researchgate.net

Beyond simple esters, the carboxylic acid can be transformed into other carbonyl derivatives, such as amides, through various coupling reactions. organic-chemistry.org These derivatives can exhibit unique properties and have been explored for applications in various fields.

Formation of Aldehyde Acetals

The reaction of this compound with alcohols in the presence of an acid catalyst leads to the formation of acetals. libretexts.org Acetals are geminal-diether derivatives that are stable under neutral or basic conditions but can be hydrolyzed back to the aldehyde in the presence of aqueous acid. libretexts.orgtugraz.at This reactivity makes acetals useful as protecting groups for the aldehyde functionality during multi-step syntheses.

The formation of acetals is a reversible reaction, and to achieve high yields, the water formed as a byproduct is typically removed. libretexts.org This can be accomplished using methods like a Dean-Stark trap or by using a dehydrating agent. libretexts.org Cyclic acetals can also be formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol. libretexts.org The synthesis of acetals can be catalyzed by both protic and Lewis acids. researchgate.net

Structural Variations on the n-Butylphenyl Moiety

Modifications to the n-butylphenyl part of the molecule provide another layer of control over the final properties of the derivatives.

Systematic Variation of Alkyl Chain Length and Branching

The length and branching of the alkyl chain on the phenyl ring significantly influence the physical properties of the resulting molecules, particularly their liquid crystalline behavior. In the context of 4-alkyl-4'-cyanobiphenyls, a well-studied class of liquid crystals, the length of the alkyl chain (n) plays a crucial role in determining the transition temperatures between different liquid crystal phases (e.g., nematic, smectic) and the isotropic liquid phase.

Systematic studies have shown that increasing the alkyl chain length can lead to predictable changes in the mesophase behavior. For example, in the 4'-alkyl- and 4'-alkoxy-4-cyano-3-fluorobiphenyl series, varying the alkyl chain length has been a key strategy to tune their liquid crystal properties. tandfonline.com Similarly, the synthesis of ω-hydroxyalkyl-4-cyanobiphenyl compounds with varying alkyl chain lengths has been reported to produce materials with nematic mesophases. tandfonline.com The introduction of branching in the alkyl chain can also have a profound effect, often leading to a decrease in the melting point and a disruption of the liquid crystalline order.

Introduction of Polar or Electron-Donating/Withdrawing Substituents

The introduction of polar or electronically active substituents onto the biphenyl (B1667301) framework is a powerful strategy to modulate the electronic and optical properties of the derivatives. The nature and position of these substituents can significantly impact intramolecular charge transfer, which is crucial for applications in nonlinear optics and organic light-emitting diodes.

For instance, the introduction of an electron-donating group, such as an amino group, and an electron-withdrawing group, like a cyano or nitro group, at opposite ends of the biphenyl system can create a "push-pull" electronic structure. nih.gov This arrangement can lead to interesting photophysical properties, including solvatochromism, where the color of the compound changes with the polarity of the solvent. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the effects of substituents on the electronic properties of biphenyl derivatives. doaj.org These studies can help in the rational design of new materials with desired characteristics. For example, the introduction of a fluorine atom ortho to the cyano group in 4-cyanobiphenyls has been shown to have a large effect on the transition temperatures, likely due to the disruption of antiparallel molecular correlations. tandfonline.com

Modifications to the Biphenyl Linkage

Introduction of Heteroatomic Bridges (e.g., ether, thioether)

A common strategy to alter the geometry and electronic nature of the biphenyl system is to replace the direct carbon-carbon bond with a flexible heteroatomic bridge. Ether (-O-) and thioether (-S-) linkages are frequently introduced for this purpose.

The synthesis of ether-bridged analogs can be accomplished through nucleophilic substitution reactions, such as the Williamson ether synthesis. This involves reacting a phenoxide with a suitable alkyl or aryl halide. For instance, a 4-substituted phenol (B47542) can be coupled with a 4-halobenzaldehyde derivative in the presence of a base to form a diaryl ether. This method offers a versatile route to a wide range of ether-linked biphenyl mimics.

Similarly, thioether bridges can be formed through copper-catalyzed C-S bond formation. nih.gov This method allows for the coupling of thiols with aryl halides or alcohols under mild conditions, providing efficient access to diaryl thioethers. nih.gov The introduction of a sulfur atom, being larger and more polarizable than oxygen, can lead to different conformational preferences and electronic interactions compared to its ether counterpart.

| Compound | Linkage | Synthetic Strategy | Potential Impact |

| This compound | Direct C-C Bond | Suzuki or Stille Coupling | Planar conformation, good π-conjugation |

| 4-(4-n-Butylphenoxy)benzaldehyde | Ether (-O-) | Williamson Ether Synthesis | Increased flexibility, altered bond angle, modified electronic properties |

| 4-((4-n-Butylphenyl)thio)benzaldehyde | Thioether (-S-) | Copper-Catalyzed C-S Coupling | Increased polarizability, different bond geometry compared to ether |

This table illustrates hypothetical modifications to the parent compound based on established synthetic strategies.

Extension of π-Conjugation through Alkynyl or Vinyl Linkers

To enhance the electronic communication between the two aromatic rings, the π-conjugated system can be extended by inserting unsaturated linkers like alkynyl (-C≡C-) or vinyl (-CH=CH-) groups. This extension typically results in significant changes to the molecule's optical and electronic properties, such as its absorption and emission spectra.

The synthesis of vinyl-linked analogs, often referred to as stilbene (B7821643) derivatives, can be achieved through various cross-coupling reactions, including the Heck reaction. This involves coupling an aryl halide with an alkene in the presence of a palladium catalyst. Alternatively, Wittig-type reactions can be employed to construct the carbon-carbon double bond.

Alkynyl linkers can be introduced using Sonogashira coupling, which couples a terminal alkyne with an aryl halide using a palladium-copper co-catalyst system. Another approach involves the direct transformation of aldehydes into terminal alkynes using reagents like dimethyl-1-diazo-2-oxopropylphosphonate in a one-pot procedure. organic-chemistry.org These methods provide robust pathways to alkynyl-extended aromatic systems. organic-chemistry.orgorganic-chemistry.org

| Linker Type | Structure | Key Synthetic Method | Effect on Conjugation |

| Vinyl (-CH=CH-) | Aryl-CH=CH-Aryl | Heck Reaction, Wittig Reaction | Extends π-system, allows for E/Z isomerism, red-shifts absorption spectra |

| Alkynyl (-C≡C-) | Aryl-C≡C-Aryl | Sonogashira Coupling | Extends π-system, maintains linearity, enhances electronic communication |

This table outlines strategies for extending the π-conjugated system in biphenyl-type structures.

Development of Novel Compound Libraries for Structure-Property Relationship Studies

To systematically investigate how specific structural changes influence the physical, chemical, or biological properties of this compound derivatives, researchers often develop compound libraries. A compound library is a collection of structurally related molecules that are synthesized and tested in parallel. This approach allows for the efficient exploration of the chemical space around a core scaffold and the identification of key structural motifs responsible for a desired property. researchgate.netrsc.orgwalisongo.ac.id

The design of a library often begins with a parent structure, such as this compound, which is then systematically modified at various positions. For example, a library could be created by:

Varying the length and branching of the alkyl chain (e.g., from methyl to hexyl).

Introducing different substituents (e.g., methoxy, chloro, nitro) onto one or both phenyl rings.

Altering the biphenyl linkage as described in section 7.3.

Solid-phase synthesis is a powerful technique for generating such libraries, as it allows for the rapid and efficient synthesis of a large number of compounds with easy purification of intermediates. walisongo.ac.id Once synthesized, the library is screened for specific properties, such as liquid crystalline behavior, nonlinear optical response, or biological activity. nih.govnih.gov

The data generated from these screenings are then used to build Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) models. researchgate.netnih.govnih.gov These models help researchers understand how modifications at a molecular level translate into macroscopic properties and can guide the design of new compounds with optimized performance. walisongo.ac.id

| Position of Variation | Example Modifications | Property to be Studied | Rationale |

| Alkyl Chain (R1) | -CH3, -C2H5, -C4H9, -C6H13 | Liquid Crystal Phase Behavior | To study the effect of chain length on mesophase formation and stability. |

| Phenyl Ring A Substituent (X) | -H, -F, -Cl, -OCH3 | Electronic Properties (e.g., HOMO/LUMO levels) | To probe the influence of electron-donating/withdrawing groups on the molecular orbitals. |

| Phenyl Ring B Substituent (Y) | -H, -NO2, -CN | Biological Activity (e.g., enzyme inhibition) | To identify key interactions with a biological target. |

| Linkage (L) | - , -O-, -S-, -CH=CH-, -C≡C- | Optical Properties (Absorption/Emission) | To tune the extent of π-conjugation and modify the photophysical characteristics. |

This table provides a hypothetical example of a compound library design based on the this compound scaffold for SPR studies.

Future Research Directions and Emerging Trends

Advanced Catalytic Systems for Efficient Synthesis

The synthesis of asymmetrically substituted biphenyls like 4-(4-n-butylphenyl)benzaldehyde predominantly relies on transition-metal-catalyzed cross-coupling reactions. While effective, future research will focus on developing more advanced and sustainable catalytic systems to enhance efficiency, reduce costs, and improve environmental compatibility.

A primary direction is the evolution of palladium-based catalysts. Research is moving beyond traditional systems towards highly active catalysts that operate under milder conditions and with lower catalyst loadings. This includes the design of sophisticated phosphine (B1218219) ligands that enhance catalyst stability and activity, and the use of palladium nanocatalysts which offer high surface area and reactivity. google.comresearchgate.net For instance, water-soluble fullerene-supported PdCl2 nanocatalysts have demonstrated high yields in Suzuki-Miyaura couplings in aqueous media at room temperature, a significant step towards green synthesis. researchgate.net Another approach involves developing bimetallic catalytic systems, where a second metal like copper or nickel works synergistically with palladium to improve performance and selectivity. nih.gov

Furthermore, exploration of alternatives to palladium, such as cheaper and more abundant first-row transition metals like iron and cobalt, is a significant trend. acs.orgnih.gov Developing catalytic protocols that are transition-metal-free represents another ambitious frontier. acs.orgnih.gov Additionally, research into upgrading the coupling partners themselves is gaining traction. This includes methods to directly use arenols or activate C-H bonds, bypassing the need for pre-functionalized starting materials like aryl halides and boronic acids, which would revolutionize the synthesis of biphenyl (B1667301) compounds. acs.orgnih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Biphenyl Synthesis

| Catalyst Type | Key Features | Potential Advantages for Synthesizing this compound Derivatives | Research Focus |

|---|---|---|---|

| Advanced Palladium Catalysts | High activity ligands (e.g., dialkylphosphinobiphenyls), nanocatalysts. researchgate.netorganic-chemistry.org | Lower catalyst loading, milder reaction conditions, higher yields, suitability for complex substrates. | Ligand design, nanoparticle stabilization, recyclability. |

| Bimetallic Catalysts | Synergistic action of two different metals (e.g., Pd/Cu, Ni/Pd). nih.govresearchgate.net | Enhanced selectivity, activation of challenging substrates, potential for new reaction pathways. | Understanding synergistic effects, catalyst composition optimization. |

| Earth-Abundant Metal Catalysts | Based on Fe, Co, Ni. acs.orgnih.gov | Reduced cost, lower toxicity, increased sustainability. | Improving catalyst stability, activity, and substrate scope. |

| Direct C-H Activation Systems | Bypasses pre-functionalization of arenes. acs.orgnih.gov | Atom economy, reduced synthetic steps, use of simpler starting materials. | Catalyst development for high regioselectivity and efficiency. |

Rational Design of Materials with Tailored Electronic and Optical Properties

The biphenyl core of this compound is a classic mesogen, making its derivatives prime candidates for liquid crystal (LC) applications. Future research will heavily focus on the rational design of new materials where the electronic and optical properties are precisely tailored for specific functions.

A key strategy involves modifying the molecular structure to control mesomorphic behavior (the type of LC phase) and transition temperatures. rsc.org Research has shown that factors like the length and branching of the alkyl chain (the n-butyl group in the parent compound) and the nature of the terminal groups significantly influence the stability and range of the nematic and smectic phases. scilit.comrsc.org For example, introducing bridged biphenyl structures can reduce molecular planarity, preventing overly ordered packing and lowering the melting point to achieve room-temperature nematic phases. rsc.orgrsc.org

Another major trend is the development of luminescent liquid crystals. By incorporating "push-pull" systems—where an electron-donating group (like an amino group) is placed at one end of the conjugated system and an electron-accepting group (like a cyano or aldehyde group) is at the other—researchers can create molecules that exhibit fluorescence in the visible spectrum. tandfonline.com Derivatives of this compound are ideal scaffolds for this approach. The inherent biphenyl structure can be functionalized to create such push-pull architectures, leading to materials for advanced optoelectronic applications, including displays and sensors. tandfonline.com

Self-Assembly and Supramolecular Chemistry of this compound Derivatives

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the foundation of supramolecular chemistry. Derivatives of this compound, with their rigid biphenyl cores and flexible side chains, are excellent candidates for studying and exploiting self-assembly phenomena.

Future research will explore how modifications to the molecular structure can direct the assembly of these molecules into complex architectures beyond simple liquid crystal phases. digitellinc.com This includes the formation of organogels, vesicles, and other nanostructures. nih.gov The interplay of π-π stacking between the biphenyl rings, hydrogen bonding (if appropriate functional groups are introduced), and hydrophobic interactions can be harnessed to control the morphology and properties of the resulting aggregates. nih.gov For example, introducing groups capable of hydrogen bonding could lead to the formation of highly ordered, fibrous networks characteristic of organogels.

A particularly exciting area is the development of "smart" materials that respond to external stimuli. The self-assembly of these derivatives can be designed to be sensitive to changes in temperature, light, pH, or the presence of specific analytes. nih.govmdpi.com For instance, incorporating a photo-responsive unit like an azobenzene (B91143) group into the biphenyl structure could allow for the light-induced switching of the material's properties. Similarly, designing derivatives that can act as hosts for specific guest molecules could lead to new sensor technologies based on changes in fluorescence or other optical properties upon binding. acs.org

Integration into Hybrid Organic-Inorganic Materials

The combination of organic molecules with inorganic frameworks at the nanoscale creates hybrid materials with synergistic properties, merging the processability and functional versatility of organics with the robustness and unique electronic properties of inorganics. Derivatives of this compound are promising organic components for such hybrids.

One emerging trend is the use of liquid crystal molecules to template the formation of ordered inorganic structures. For example, the liquid crystalline phases of biphenyl derivatives can act as scaffolds for sol-gel synthesis, guiding the growth of silica (B1680970) or metal oxide networks to create materials with hierarchical porosity and long-range order. digitellinc.commdpi.com These materials could find applications in catalysis, separation membranes, and low-dielectric-constant films. rsc.org

Another avenue involves integrating these organic molecules with functional inorganic nanoparticles. For instance, dispersing gold nanoparticles or carbon nanotubes within a liquid crystal matrix derived from this compound can dramatically alter the dielectric and optical properties of the host material. ossila.com A notable application is in perovskite solar cells, where adding a cyanobiphenyl liquid crystal has been shown to improve power conversion efficiency and long-term stability by controlling the crystal growth of the perovskite layer. ossila.com Future work will likely explore the integration with a wider range of inorganic components, such as quantum dots and magnetic nanoparticles, to create multifunctional hybrid materials for applications in electronics, photonics, and sensing. digitellinc.comrsc.org

Table 2: Potential Hybrid Materials Incorporating this compound Derivatives

| Inorganic Component | Organic Derivative Role | Resulting Hybrid Material | Potential Applications |

|---|---|---|---|

| Silica (SiO₂) / Metal Oxides | Liquid crystal template | Ordered mesoporous solids | Catalysis, separations, low-k dielectrics. digitellinc.commdpi.com |

| Carbon Nanotubes (CNTs) | Liquid crystal host matrix | Anisotropic conductive composites | Flexible electronics, EMI shielding. ossila.com |

| Perovskite Materials | Crystal growth modifier | Stabilized perovskite films | High-efficiency, stable solar cells. ossila.com |

| Quantum Dots (QDs) | Dispersing medium/host | Luminescent hybrid systems | Advanced displays, solid-state lighting, sensors. digitellinc.com |

Computational-Guided Material Discovery and Optimization

As the complexity of target materials increases, traditional trial-and-error synthesis becomes inefficient. Computational modeling, particularly quantum chemical methods like Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and optimization of new materials based on this compound.

Future research will increasingly rely on computational screening to predict the properties of novel derivatives before they are synthesized. DFT calculations can accurately predict key parameters that govern material performance, such as molecular geometry, electronic structure (e.g., HOMO-LUMO energy gaps), polarizability, and dipole moments. arxiv.org This allows researchers to establish structure-property relationships; for example, understanding how substituting different groups on the biphenyl ring will affect the molecule's liquid crystal phase stability or its absorption and emission wavelengths.

This predictive power enables a "materials-by-design" approach. Instead of synthesizing large libraries of compounds, researchers can computationally evaluate virtual libraries and prioritize the most promising candidates for synthesis and experimental validation. This approach saves significant time and resources. Furthermore, computational models can provide insights into dynamic processes that are difficult to observe experimentally, such as the mechanisms of self-assembly or the charge transport dynamics within a material. arxiv.org As computational methods become more powerful and accessible, they will play an increasingly central role in all aspects of research on this compound, from designing more efficient synthetic catalysts to engineering novel materials with precisely tailored functions.

Q & A

Q. What are the standard synthetic routes for 4-(4-n-Butylphenyl)benzaldehyde, and how can purity be optimized?